1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
The compound “1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative. Quinolines are a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds . They are used in a wide variety of applications due to their diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry .
Scientific Research Applications
Structural and Optical Properties
Compounds related to 1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, such as pyrazoloquinoline derivatives, have been studied for their structural and optical properties. The structural analysis shows these compounds form nanocrystallites dispersed in an amorphous matrix upon thermal deposition to create thin films, indicating potential applications in nanotechnology and materials science. Optical properties determined by spectrophotometer measurements suggest their applicability in developing optical devices due to their significant absorption parameters and electron transition characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescence and Electroluminescence
Pyrazoloquinoline derivatives exhibit strong fluorescence and are considered highly efficient organic fluorescent materials, suitable for applications in light-emitting devices. Studies have shown that the fluorescence of these compounds is stable in various solvents, and they can undergo reversible quenching by protonation, highlighting their potential in developing fluorescent sensors and organic electronic devices (Mu et al., 2010).
Photovoltaic Applications
Research on the photovoltaic properties of pyrazoloquinoline derivatives has demonstrated their capability in organic-inorganic photodiode fabrication. These studies suggest that the presence of substitution groups, like chlorophenyl, can improve diode parameters, making these compounds promising for enhancing the efficiency of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Molecular Logic Gates and Sensors
The amino derivatives of pyrazoloquinoline have shown potential in implementing molecular logic switches due to their photophysical properties, including solvatochromism and acidochromism. This suggests their use in developing molecular sensors and logic gates, expanding their applications into the fields of molecular electronics and photonics (Uchacz et al., 2016).
Properties
IUPAC Name |
1-(2-ethylphenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-2-16-9-6-7-14-21(16)28-24-18-12-8-13-20(25)23(18)26-15-19(24)22(27-28)17-10-4-3-5-11-17/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSDDEUMVKEDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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